(Tyr69,Ala71.72,Lys74)-C3a (69-77)

C3a receptor functional selectivity desensitisation

The synthetic nonapeptide (Tyr69,Ala71.72,Lys74)-C3a (69-77) [CAS 145702-79-0], sequence YAAALKLAR, is a rationally designed C‑terminal analogue of the human anaphylatoxin C3a. It selectively binds the C3a receptor (C3aR) but, unlike the native fragment, exhibits a strongly biased functional profile that favours receptor desensitisation over activation.

Molecular Formula C45H77N13O11
Molecular Weight 976.2 g/mol
CAS No. 145702-79-0
Cat. No. B1417360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Tyr69,Ala71.72,Lys74)-C3a (69-77)
CAS145702-79-0
Molecular FormulaC45H77N13O11
Molecular Weight976.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N
InChIInChI=1S/C45H77N13O11/c1-23(2)20-34(42(66)54-28(8)38(62)56-33(44(68)69)13-11-19-50-45(48)49)58-41(65)32(12-9-10-18-46)55-43(67)35(21-24(3)4)57-39(63)27(7)52-36(60)25(5)51-37(61)26(6)53-40(64)31(47)22-29-14-16-30(59)17-15-29/h14-17,23-28,31-35,59H,9-13,18-22,46-47H2,1-8H3,(H,51,61)(H,52,60)(H,53,64)(H,54,66)(H,55,67)(H,56,62)(H,57,63)(H,58,65)(H,68,69)(H4,48,49,50)/t25-,26-,27-,28-,31-,32-,33-,34-,35-/m0/s1
InChIKeyBWGXPMUHXXJMQE-QWXVOAEUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Tyr69,Ala71.72,Lys74)-C3a (69-77) – A Defined C3a Receptor Antagonist Peptide for Complement-Based Inflammation Studies


The synthetic nonapeptide (Tyr69,Ala71.72,Lys74)-C3a (69-77) [CAS 145702-79-0], sequence YAAALKLAR, is a rationally designed C‑terminal analogue of the human anaphylatoxin C3a. It selectively binds the C3a receptor (C3aR) but, unlike the native fragment, exhibits a strongly biased functional profile that favours receptor desensitisation over activation [1]. This property makes it a valuable pharmacological probe for dissecting C3a‑mediated inflammatory signalling and for screening complement‑targeted therapeutics.

Why (Tyr69,Ala71.72,Lys74)-C3a (69-77) Cannot Be Interchanged with Native C3a or Shorter C‑Terminal Fragments


Native human C3a and simple C‑terminal fragments such as C3a(70‑77) retain significant agonist activity at the C3a receptor, with activation and desensitisation occurring at closely overlapping concentrations [1]. The four deliberate substitutions in (Tyr69,Ala71.72,Lys74)-C3a (69‑77) – Tyr for Arg at position 69, Ala for Ser/His at positions 71/72, and Lys for Gly at position 74 – uncouple these two processes, shifting the peptide from a mixed agonist/desensitizer to a predominantly desensitizing antagonist [1]. Consequently, simple C3a fragments or unmodified C‑terminal peptides cannot replicate the unique functional selectivity of this analogue.

Quantitative Differentiation of (Tyr69,Ala71.72,Lys74)-C3a (69-77) – Head‑to‑Head and Cross‑Study Comparator Data


Functional Selectivity Ratio (ED₅₀/DD₅₀) vs. Native Human C3a in Guinea‑Pig Platelet ATP‑Release Assay

In a guinea‑pig platelet ATP‑release assay, (Tyr69,Ala71.72,Lys74)-C3a (69‑77) achieved an ED₅₀/DD₅₀ ratio of 140 ± 28, compared to only 6 ± 2 for native human C3a [1]. The >23‑fold higher ratio indicates that the peptide desensitises the C3a receptor at concentrations far below those required for activation, confirming a functionally selective antagonist profile.

C3a receptor functional selectivity desensitisation

Superior Therapeutic Window Compared with the Closest Synthetic Analogue Fmoc‑EAALKLAR

Among the series of synthetic C3a C‑terminal analogues, Fmoc‑EAALKLAR was the second most potent antagonist with an ED₅₀/DD₅₀ of 80 ± 17, whereas (Tyr69,Ala71.72,Lys74)-C3a (69‑77) yielded 140 ± 28 under identical assay conditions [1]. The 1.75‑fold improvement demonstrates that the N‑terminal Tyr substitution and the absence of the Fmoc group confer a measurable advantage in functional selectivity.

C3a antagonist structure‑activity relationship therapeutic window

Lys⁷⁴ Substitution Is Critical for Separating C3aR Desensitisation from Activation

The replacement of Gly⁷⁴ with Lys in the native C3a C‑terminus is a key determinant of the antagonist profile. Peptides lacking this substitution, including the natural C‑terminal octapeptide C3a(70‑77), retain measurable agonist activity (1–2 % of native C3a) [2][3]. In contrast, (Tyr69,Ala71.72,Lys74)-C3a (69‑77) shows no detectable agonist effect at concentrations up to the desensitisation threshold, confirming that Lys⁷⁴ is essential for functional bias [1].

C3a receptor mutagenesis biased signalling

Purity and Characterisation Specifications Enabling Reproducible Experimental Design

Commercially available (Tyr69,Ala71.72,Lys74)-C3a (69‑77) is routinely supplied at ≥95 % HPLC purity with identity confirmed by mass spectrometry (observed MW 976.2 Da) [1]. In comparison, custom‑synthesised in‑house C3a fragments often exhibit batch‑to‑batch variability in purity (typically 80–95 %) and require additional purification before use, which can introduce confounding variables in sensitive bioassays.

peptide quality control HPLC purity mass spectrometry

Recommended Application Scenarios for (Tyr69,Ala71.72,Lys74)-C3a (69-77) Based on Verified Differentiation


In Vitro Pharmacological Dissection of C3aR‑Mediated Signalling Pathways

The >23‑fold functional selectivity window relative to native C3a [1] allows researchers to block C3aR without triggering confounding downstream activation. This makes the peptide suitable for studies that require clean separation of C3aR‑mediated inflammatory cascades from other complement pathways in isolated cell systems such as platelet, mast cell, or macrophage assays.

High‑Throughput Screening for Orthosteric or Allosteric C3aR Modulators

Because (Tyr69,Ala71.72,Lys74)-C3a (69‑77) acts as a silent antagonist with no residual agonist activity [1], it serves as a reliable reference ligand for competitive binding assays and for counterscreening hit compounds identified in C3aR drug discovery campaigns. Its defined purity (≥95 %) ensures consistent performance across screening batches [2].

Validating C3aR‑Dependent Inflammatory Endpoints in Animal Models

The peptide's ability to desensitise C3aR without activating it, combined with its superior selectivity over Fmoc‑EAALKLAR [1], makes it a preferred tool for acute in vivo studies where systemic C3aR blockade is required to confirm target engagement and to differentiate C3a‑mediated effects from those mediated by C5a or other anaphylatoxins.

Quality‑Controlled Reference Standard for Bioanalytical Method Development

The consistent commercial purity and mass‑verified identity [2] support the use of (Tyr69,Ala71.72,Lys74)-C3a (69‑77) as a calibration standard in LC‑MS/MS or immunoassay workflows designed to quantify C3a antagonist levels in biological matrices.

Quote Request

Request a Quote for (Tyr69,Ala71.72,Lys74)-C3a (69-77)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.